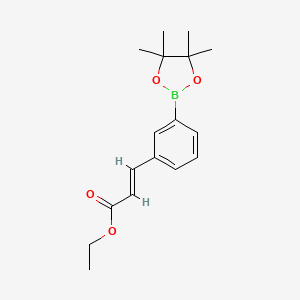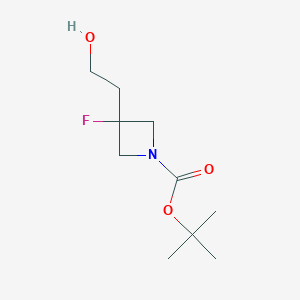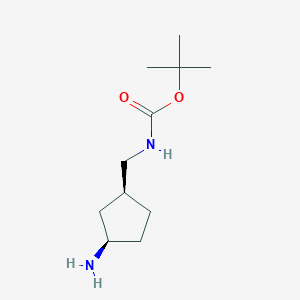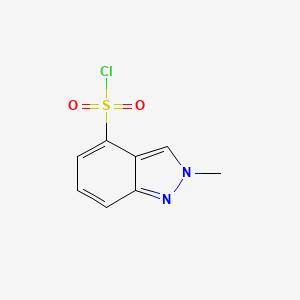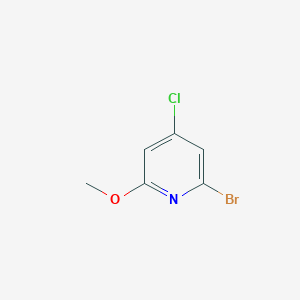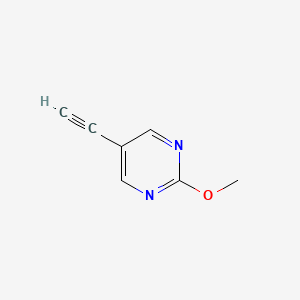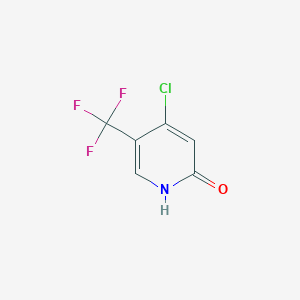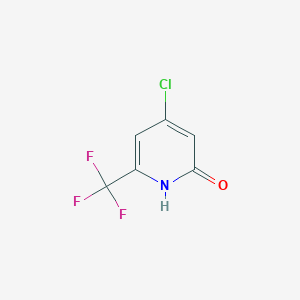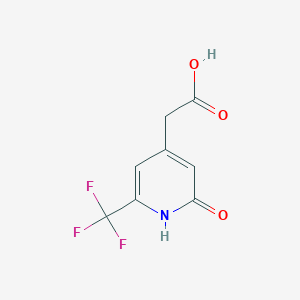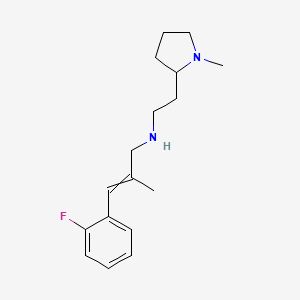
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
Descripción general
Descripción
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine is a useful research compound. Its molecular formula is C17H25FN2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Aromatic Amines (HAAs) in Food Safety
- Carcinogenic Properties : HAAs, generated primarily in meat products during thermal processing, have been identified as probable carcinogenic substances. Their formation, analysis, mitigation, and metabolism are crucial for understanding their biological effects and implications for human health (Chen et al., 2020).
Amine-functionalized Sorbents for Environmental Applications
- PFAS Removal : Amine-containing sorbents have shown promise in removing Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The efficacy of these sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting their potential in water treatment technologies (Ateia et al., 2019).
Pyrrolidine-based Compounds in Drug Discovery
- Biological Activity and Structural Diversity : Pyrrolidine, a five-membered ring structure, is frequently utilized in medicinal chemistry to develop treatments for human diseases. The diversity and stereochemistry of pyrrolidine-based compounds contribute significantly to their biological activity, offering a versatile scaffold for novel biologically active compounds (Li Petri et al., 2021).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c1-14(12-15-6-3-4-8-17(15)18)13-19-10-9-16-7-5-11-20(16)2/h3-4,6,8,12,16,19H,5,7,9-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOIECCDFNHLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CNCCC2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
